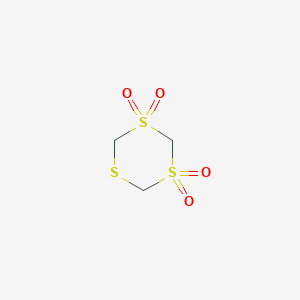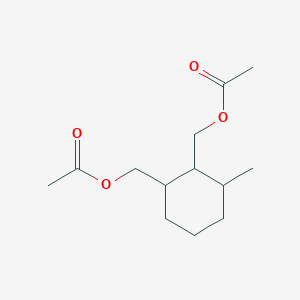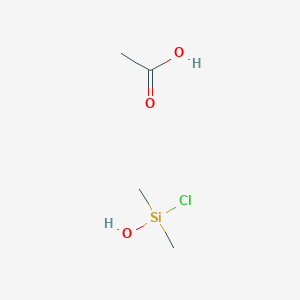
Acetic acid;chloro-hydroxy-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid; chloro-hydroxy-dimethylsilane is a chemical compound with the molecular formula C4H11ClO3Si and a molecular weight of 170.667 g/mol . This compound is known for its unique combination of functional groups, which include an acetic acid moiety and a chloro-hydroxy-dimethylsilane group. It is used in various industrial and research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid; chloro-hydroxy-dimethylsilane typically involves the reaction of dimethylchlorosilane with acetic acid under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of acetic acid; chloro-hydroxy-dimethylsilane is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: Acetic acid; chloro-hydroxy-dimethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and acetic acid.
Condensation Reactions: It can participate in condensation reactions with other silanes or siloxanes to form larger silicon-containing structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions with the use of a base to neutralize the by-products.
Hydrolysis: Water or aqueous solutions are used, often in the presence of an acid or base catalyst to accelerate the reaction.
Condensation Reactions: These reactions are facilitated by the use of catalysts such as tin or titanium compounds.
Major Products Formed:
Substitution Reactions: New organosilicon compounds with varied functional groups.
Hydrolysis: Silanols and acetic acid.
Condensation Reactions: Polysiloxanes and other silicon-based polymers.
Scientific Research Applications
Acetic acid; chloro-hydroxy-dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of acetic acid; chloro-hydroxy-dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The chloro group is highly reactive and can be easily substituted, while the hydroxy group can participate in hydrogen bonding and other interactions. These properties make the compound versatile in forming new chemical bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Dimethylchlorosilane: A precursor in the synthesis of acetic acid; chloro-hydroxy-dimethylsilane, known for its reactivity with nucleophiles.
Trimethylchlorosilane: Similar in structure but with three methyl groups, used in various silanization reactions.
Methyldichlorosilane: Contains two chloro groups, making it more reactive in substitution reactions.
Uniqueness: Acetic acid; chloro-hydroxy-dimethylsilane is unique due to the presence of both acetic acid and silane functional groups, which provide a combination of reactivity and versatility not found in other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and applications, making it a valuable compound in both research and industry .
Properties
CAS No. |
6904-57-0 |
|---|---|
Molecular Formula |
C4H11ClO3Si |
Molecular Weight |
170.66 g/mol |
IUPAC Name |
acetic acid;chloro-hydroxy-dimethylsilane |
InChI |
InChI=1S/C2H7ClOSi.C2H4O2/c1-5(2,3)4;1-2(3)4/h4H,1-2H3;1H3,(H,3,4) |
InChI Key |
IJLSMYZIGPRLRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C[Si](C)(O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




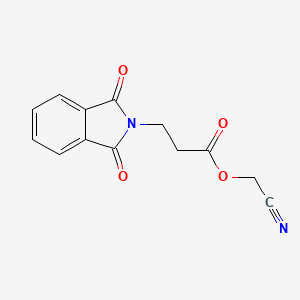

![1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene](/img/structure/B14722307.png)


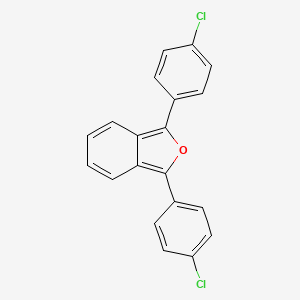

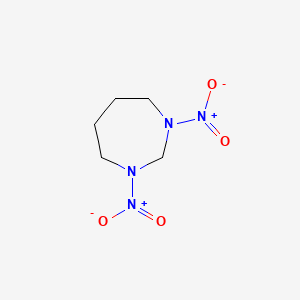

![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
